molecular formula C9H17NS B14445584 2-Methyl-2-(4-pentenyl)thiazolidine CAS No. 75606-55-2

2-Methyl-2-(4-pentenyl)thiazolidine

Katalognummer: B14445584
CAS-Nummer: 75606-55-2
Molekulargewicht: 171.31 g/mol
InChI-Schlüssel: YLHRPVQUUVBFOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-(4-pentenyl)thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methyl-2-(4-pentenyl)thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions . The reaction typically involves mixing L-cysteine with a molar excess of propionaldehyde in a deuterated phosphate buffer .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pH adjustments to ensure the stability of the product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-(4-pentenyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazolidine ring.

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-(4-pentenyl)thiazolidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-2-(4-pentenyl)thiazolidine involves its interaction with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms in the thiazolidine ring can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Methylthiazolidine: Similar in structure but lacks the pentenyl group.

    Thiazolidine-2,4-dione: Contains a dione functional group, making it more reactive in certain chemical reactions.

    Thiazole: A related heterocyclic compound with a different ring structure.

Uniqueness

2-Methyl-2-(4-pentenyl)thiazolidine is unique due to the presence of the pentenyl group, which imparts additional reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

75606-55-2

Molekularformel

C9H17NS

Molekulargewicht

171.31 g/mol

IUPAC-Name

2-methyl-2-pent-4-enyl-1,3-thiazolidine

InChI

InChI=1S/C9H17NS/c1-3-4-5-6-9(2)10-7-8-11-9/h3,10H,1,4-8H2,2H3

InChI-Schlüssel

YLHRPVQUUVBFOW-UHFFFAOYSA-N

Kanonische SMILES

CC1(NCCS1)CCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.